Cas no 924769-60-8 (3-(hydroxymethyl)-7-methoxy-1-methyl-1,2-dihydroquinolin-2-one)

3-(hydroxymethyl)-7-methoxy-1-methyl-1,2-dihydroquinolin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-(hydroxymethyl)-7-methoxy-1-methyl-1,2-dihydroquinolin-2-one
- 924769-60-8
- EN300-265798
- F2185-0128
- BBL031114
- STL230717
- 3-(hydroxymethyl)-7-methoxy-1-methylquinolin-2-one
- 3-(hydroxymethyl)-7-methoxy-1-methylquinolin-2(1H)-one
- AKOS000274356
- VS-10253
-
- MDL: MFCD08741810
- Inchi: InChI=1S/C12H13NO3/c1-13-11-6-10(16-2)4-3-8(11)5-9(7-14)12(13)15/h3-6,14H,7H2,1-2H3
- InChI Key: LZRLTZQXQNZCQG-UHFFFAOYSA-N
- SMILES: CN1C2=C(C=CC(=C2)OC)C=C(C1=O)CO
Computed Properties
- Exact Mass: 219.08954328g/mol
- Monoisotopic Mass: 219.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 49.8Ų
3-(hydroxymethyl)-7-methoxy-1-methyl-1,2-dihydroquinolin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-265798-2.5g |
3-(hydroxymethyl)-7-methoxy-1-methyl-1,2-dihydroquinolin-2-one |
924769-60-8 | 95.0% | 2.5g |
$1707.0 | 2025-03-20 | |
Enamine | EN300-265798-0.5g |
3-(hydroxymethyl)-7-methoxy-1-methyl-1,2-dihydroquinolin-2-one |
924769-60-8 | 95.0% | 0.5g |
$836.0 | 2025-03-20 | |
Life Chemicals | F2185-0128-0.25g |
3-(hydroxymethyl)-7-methoxy-1-methyl-1,2-dihydroquinolin-2-one |
924769-60-8 | 95% | 0.25g |
$410.0 | 2023-09-06 | |
Life Chemicals | F2185-0128-1g |
3-(hydroxymethyl)-7-methoxy-1-methyl-1,2-dihydroquinolin-2-one |
924769-60-8 | 95% | 1g |
$839.0 | 2023-09-06 | |
Life Chemicals | F2185-0128-10g |
3-(hydroxymethyl)-7-methoxy-1-methyl-1,2-dihydroquinolin-2-one |
924769-60-8 | 95% | 10g |
$3600.0 | 2023-09-06 | |
TRC | H219726-500mg |
3-(hydroxymethyl)-7-methoxy-1-methylquinolin-2(1h)-one |
924769-60-8 | 500mg |
$ 570.00 | 2022-06-04 | ||
Life Chemicals | F2185-0128-0.5g |
3-(hydroxymethyl)-7-methoxy-1-methyl-1,2-dihydroquinolin-2-one |
924769-60-8 | 95% | 0.5g |
$585.0 | 2023-09-06 | |
Enamine | EN300-265798-10.0g |
3-(hydroxymethyl)-7-methoxy-1-methyl-1,2-dihydroquinolin-2-one |
924769-60-8 | 95.0% | 10.0g |
$3746.0 | 2025-03-20 | |
Enamine | EN300-265798-10g |
3-(hydroxymethyl)-7-methoxy-1-methyl-1,2-dihydroquinolin-2-one |
924769-60-8 | 10g |
$3746.0 | 2023-09-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140983-100mg |
3-(Hydroxymethyl)-7-methoxy-1-methylquinolin-2(1H)-one |
924769-60-8 | 97% | 100mg |
¥2422.00 | 2024-04-25 |
3-(hydroxymethyl)-7-methoxy-1-methyl-1,2-dihydroquinolin-2-one Related Literature
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
Additional information on 3-(hydroxymethyl)-7-methoxy-1-methyl-1,2-dihydroquinolin-2-one
Professional Introduction to Compound with CAS No. 924769-60-8 and Product Name: 3-(hydroxymethyl)-7-methoxy-1-methyl-1,2-dihydroquinolin-2-one
The compound with the CAS number 924769-60-8 and the product name 3-(hydroxymethyl)-7-methoxy-1-methyl-1,2-dihydroquinolin-2-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of dihydroquinoline derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a hydroxymethyl group at the 3-position and a methoxy group at the 7-position, contribute to its unique chemical properties and biological interactions.
Recent research in the field of medicinal chemistry has highlighted the importance of dihydroquinoline scaffolds in the development of novel therapeutic agents. These derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 3-(hydroxymethyl)-7-methoxy-1-methyl-1,2-dihydroquinolin-2-one structure is particularly noteworthy due to its ability to interact with various biological targets, making it a promising candidate for further investigation.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The hydroxymethyl group introduces a potential site for hydrogen bonding, which can enhance binding affinity to biological targets. Additionally, the methoxy group at the 7-position can influence electronic properties and metabolic stability, making it an important factor in drug design.
In recent years, there has been growing interest in exploring dihydroquinoline derivatives for their potential applications in treating various diseases. Studies have shown that these compounds can modulate multiple signaling pathways involved in disease progression. For instance, research indicates that certain dihydroquinolines may inhibit kinases and other enzymes that play a role in cancer cell proliferation. The 3-(hydroxymethyl)-7-methoxy-1-methyl-1,2-dihydroquinolin-2-one compound is being investigated for its potential to disrupt these pathways and thus offer therapeutic benefits.
The pharmacokinetic properties of this compound are also of great interest. The presence of polar functional groups such as the hydroxymethyl group can affect solubility and absorption rates, which are critical factors in drug development. Researchers are actively studying how these structural features influence metabolic pathways and excretion rates to optimize dosing regimens and minimize side effects.
One of the most exciting aspects of this compound is its potential for further derivatization. By modifying other parts of its structure, chemists can explore new analogs with enhanced biological activity or improved pharmacokinetic profiles. This flexibility makes dihydroquinoline derivatives an attractive class of compounds for drug discovery programs.
Current research is also focusing on understanding the mechanism of action of this compound at a molecular level. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being used to determine how it interacts with biological targets. These insights are crucial for designing more effective drugs and for predicting potential side effects.
The development of new therapeutic agents often involves collaboration between chemists, biologists, and clinicians. The 3-(hydroxymethyl)-7-methoxy-1-methyl-1,2-dihydroquinolin-2-one compound is a prime example of how interdisciplinary research can lead to breakthroughs in medicine. By combining expertise from different fields, researchers can accelerate the discovery and development of novel drugs that address unmet medical needs.
In conclusion, the compound with CAS number 924769-60-8 and product name 3-(hydroxymethyl)-7-methoxy-1-methyl-1,2-dihydroquinolin-2-one represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of its properties grows, so does its potential to contribute to new treatments for various diseases.
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